Product packaging for L-Serine-2-13C(Cat. No.:)

L-Serine-2-13C

Cat. No.: B109941
M. Wt: 106.09 g/mol
InChI Key: MTCFGRXMJLQNBG-JACJRKFSSA-N
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Description

L-Serine-2-13C is a useful research compound. Its molecular formula is C3H7NO3 and its molecular weight is 106.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO3 B109941 L-Serine-2-13C

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-hydroxy(213C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-JACJRKFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Role of Stable Isotope Tracers in Contemporary Systems Biology

Stable isotope tracers are indispensable tools in modern systems biology, providing a dynamic window into the workings of complex metabolic networks. creative-proteomics.comnih.gov Unlike their radioactive counterparts, stable isotopes are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. ckisotopes.com The fundamental principle behind their use is that the isotopic label does not alter the biochemical behavior of the molecule, allowing it to be processed by enzymes and integrated into metabolic pathways just like its unlabeled counterpart. metsol.com

By introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), into a biological system, researchers can track the journey of the labeled atoms as they are incorporated into various downstream metabolites. mdpi.com This approach, often coupled with powerful analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enables the quantification of metabolic fluxes—the rates of reactions within a metabolic pathway. nih.govfrontiersin.org This ability to measure the dynamics of metabolism provides a much deeper understanding than simply measuring the static concentrations of metabolites. ckisotopes.com

In the era of "omics," the integration of stable isotope tracing with metabolomics has been particularly impactful. ckisotopes.com It allows for the precise mapping of metabolic pathways, the discovery of novel biochemical reactions, and the elucidation of how metabolic networks are regulated and dysregulated in different physiological and pathological states. nih.gov This has profound implications for fields ranging from biotechnology, where it can be used to optimize the production of desired compounds in microorganisms, to biomedical research, where it aids in understanding the metabolic underpinnings of diseases like cancer and cardiovascular disease. creative-proteomics.comfrontiersin.org

Strategic Carbon 13 Labeling at the C 2 Position of L Serine for Metabolic Resolution

The choice of which atom to label in a metabolic tracer is a critical aspect of experimental design, as it determines the specific metabolic questions that can be answered. In the case of L-serine, labeling at the C-2 position (the α-carbon) with ¹³C is particularly strategic for elucidating the complexities of one-carbon metabolism. mdpi.comescholarship.org L-serine is a major source of one-carbon units, which are essential for the biosynthesis of a wide array of crucial molecules, including nucleotides (the building blocks of DNA and RNA), and for methylation reactions that regulate gene expression and protein function. biorxiv.orgnih.gov

When L-Serine-2-13C enters the cell, its metabolic fate can be meticulously tracked. A key reaction is the conversion of serine to glycine (B1666218), catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). biorxiv.org In this reaction, the C-3 carbon of serine is transferred to tetrahydrofolate (THF) to form 5,10-methylene-THF, a central carrier of one-carbon units. The original C-2 and C-1 of serine remain to form glycine. Therefore, by tracking the ¹³C label from the C-2 position of serine, researchers can distinguish the metabolic fate of the serine backbone from that of the one-carbon unit donated by its C-3 position.

Furthermore, the glycine produced from this compound will be labeled at its own C-2 position. This labeled glycine can then be traced as it is incorporated into proteins or further metabolized. For instance, the glycine cleavage system (GCS), a mitochondrial enzyme complex, can break down glycine, releasing the C-1 carbon as CO2 and transferring the C-2 carbon to THF, thereby generating another source of one-carbon units. mdpi.comescholarship.org By using this compound, scientists can precisely follow the flow of this specific carbon atom through these interconnected pathways, providing high-resolution insights into the dynamics of one-carbon metabolism in both the cytoplasm and mitochondria. mdpi.comescholarship.org This level of detail is crucial for understanding how cells allocate resources for processes like proliferation and how these pathways are altered in diseases such as cancer. nih.govnih.gov

Evolution of Isotopic Labeling Applications for L Serine Metabolism Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and metabolic transformations of molecules. nih.gov The use of 13C-labeled compounds like this compound significantly enhances the utility of NMR in biomolecular and metabolic studies. acs.org

High-Resolution Positional Carbon-13 Enrichment Analysis

High-resolution NMR spectroscopy allows for the precise determination of 13C enrichment at specific atomic positions within a molecule. When this compound is introduced into a biological system, the 13C label can be tracked as it is incorporated into downstream metabolites. This positional analysis is crucial for elucidating the specific enzymatic reactions and pathways involved. osti.govnih.gov

For instance, in studies of serine metabolism, the 13C label from this compound can be followed into glycine, cysteine, and other metabolites. The specific location of the 13C in these products provides unambiguous evidence of the metabolic conversions. Recent advancements in NMR, including the use of higher field strengths and cryogenically cooled probes, have further improved the sensitivity and resolution of these analyses, enabling the detection of subtle changes in isotopic enrichment.

A study on plant metabolism utilized GC/MS to validate a 13C-positional approach for serine, demonstrating the ability to accurately determine 13C enrichment at the C1, C2, and C3 positions of serine_3TMS. nih.gov This level of detail is essential for investigating key metabolic fluxes such as photorespiration. nih.gov

Biomolecular Structural and Dynamic Characterization

This compound is also instrumental in the structural and dynamic characterization of proteins and other biomolecules using NMR. nih.gov By incorporating 13C-labeled serine into a protein, researchers can selectively observe the signals from the serine residues. This is particularly useful for large proteins where spectral overlap in standard proton NMR can be a significant issue. acs.org

The 13C chemical shifts are highly sensitive to the local chemical environment, providing information on protein secondary structure, folding, and binding interactions. nih.govacs.org Furthermore, NMR relaxation experiments on 13C-labeled proteins can reveal details about molecular dynamics on a wide range of timescales, from fast internal motions to slower conformational changes. These dynamic insights are critical for understanding protein function and regulation.

Table 1: Applications of this compound in Biomolecular Characterization

Application Description Key Findings
Protein Structure Incorporation of this compound allows for the determination of the three-dimensional structure of proteins in solution. Provides atomic-level resolution of serine residue environments.
Protein Dynamics NMR relaxation studies on 13C-labeled serine residues provide insights into the flexibility and conformational changes of proteins. Reveals the role of serine residues in protein function and allosteric regulation.

Quantitative Assessment of Isotopic Fluxes via NMR

NMR spectroscopy can be used to quantitatively measure the flow of isotopes through metabolic pathways, a technique known as metabolic flux analysis (MFA). rsc.org By monitoring the rate of 13C incorporation from this compound into various metabolites, researchers can calculate the rates (fluxes) of the interconnected reactions. rsc.orgresearchgate.net

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to quantify the different isotopomers (molecules that differ only in their isotopic composition) of metabolites. rsc.org For example, the analysis of 13C-13C scalar couplings in 2D NMR spectra can provide detailed information on the connectivity of labeled carbons, allowing for a more precise determination of metabolic pathways. A novel 2D heteronuclear NMR experiment has been developed to allow for quantitative analysis of multiplets with high sensitivity and resolution, which can be applied to estimate TCA-cycle turns and identify contributions of the pentose (B10789219) phosphate (B84403) pathway to serine synthesis. rsc.org

Mass Spectrometry (MS)-Based Metabolomics and Proteomics

Mass spectrometry (MS) is another cornerstone technique for tracing stable isotopes in biological systems, offering high sensitivity and throughput. sci-hub.se Coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC), MS can identify and quantify a wide range of metabolites and proteins.

Quantitative Metabolic Flux Analysis (MFA)

MS-based MFA is a powerful method to quantify intracellular metabolic fluxes. creative-proteomics.comvanderbilt.edu The general workflow involves introducing a 13C-labeled substrate like this compound into a cellular system and then measuring the mass isotopomer distributions (MIDs) of key metabolites at a metabolic and isotopic steady state. vanderbilt.edursc.org The MIDs, which represent the fractional abundance of each isotopologue, are then used to computationally estimate the metabolic fluxes. nih.gov

This approach has been widely applied to study the metabolism of various organisms, from microbes to mammalian cells, and has provided valuable insights into cellular physiology in health and disease. creative-proteomics.comresearchgate.net For instance, 13C-MFA studies have been instrumental in identifying metabolic reprogramming in cancer cells and in guiding metabolic engineering efforts. nih.gov

Table 2: Key Steps in MS-Based Metabolic Flux Analysis

Step Description
Isotope Labeling Experiment Cells are cultured with a medium containing this compound.
Sample Quenching and Extraction Metabolic activity is rapidly stopped, and intracellular metabolites are extracted.
MS Analysis The isotopic labeling patterns of metabolites are determined by GC-MS or LC-MS.

| Flux Calculation | Computational models are used to estimate metabolic fluxes from the measured mass isotopomer distributions. |

Targeted and Untargeted Metabolomics for Pathway Interrogation

Metabolomics, the comprehensive analysis of metabolites in a biological sample, can be broadly categorized into targeted and untargeted approaches. mayo.edu Both are significantly enhanced by the use of this compound.

Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites. mayo.edu In the context of this compound tracing, this involves specifically monitoring the incorporation of the 13C label into known serine-related pathways, such as one-carbon metabolism or phospholipid synthesis. mayo.eduwhiterose.ac.uk This approach offers high sensitivity and quantitative accuracy. mayo.edu For example, a study on K562 cells used 2-13C-Serine tracing to perform targeted metabolomics on porphyrin metabolites. metabolomicsworkbench.org

Untargeted metabolomics , on the other hand, aims to measure as many metabolites as possible in a sample without prior bias. biorxiv.orgmdpi.comnih.gov When combined with this compound, untargeted metabolomics can uncover novel metabolic pathways and unexpected connections. mdpi.comnih.gov By searching for all molecules that become labeled with 13C, researchers can identify previously unknown products of serine metabolism and gain a more holistic view of its metabolic network. nih.gov For instance, untargeted metabolomics has revealed dysregulation of glycine- and serine-coupled metabolic pathways in an in vivo model. mdpi.comnih.gov

Application in Isotope Dilution Mass Spectrometry for L-Serine Quantification

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the precise quantification of metabolites, and this compound serves as an ideal internal standard for this purpose. In IDMS, a known quantity of the isotopically labeled compound, in this case, this compound, is added to a sample containing the unlabeled analyte (L-Serine) of interest. isotope.com This "spiked" sample is then processed and analyzed by a mass spectrometer.

The principle of IDMS relies on the fact that the labeled and unlabeled forms of the molecule exhibit nearly identical chemical and physical properties during extraction, derivatization, and chromatographic separation. However, they are distinguishable by their mass-to-charge (m/z) ratio in the mass spectrometer. By measuring the ratio of the signal intensity of the native L-Serine to the this compound standard, the exact concentration of the endogenous L-Serine in the original sample can be calculated with high accuracy and precision. This approach effectively corrects for sample loss during preparation and variations in instrument response, which are significant sources of error in other quantification methods. researchgate.net The chemical stability of the 13C isotope ensures it remains intact throughout the analytical workflow, whether it involves multidimensional liquid chromatography (LC) or derivatization for gas chromatography (GC) prior to mass spectrometric analysis. otsuka.co.jp

Integration with Quantitative Proteomics Techniques (e.g., SILAC, TMT)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics. creative-proteomics.comresearchgate.net The technique involves replacing a standard "light" amino acid with a "heavy" stable isotope-labeled counterpart in cell culture media. creative-proteomics.com While SILAC experiments most commonly use labeled arginine (R) and lysine (B10760008) (K) because of the specificity of the protease trypsin, the principle can be extended to other amino acids, including serine, to study specific metabolic pathways. creative-proteomics.comthermofisher.com

This compound can be integrated into SILAC-based workflows to trace its incorporation into the proteome and quantify changes in protein synthesis and turnover. researchgate.net In a typical experiment, one cell population is grown in a medium containing standard L-serine, while another is grown in a medium containing this compound. After several cell divisions, the labeled serine is fully incorporated into the newly synthesized proteins of the "heavy" population. researchgate.net The cell populations can then be combined, and the proteins extracted and digested. Subsequent analysis by LC-MS/MS allows for the identification and quantification of peptides. The mass shift between the light (12C) and heavy (13C) serine-containing peptides reveals the relative abundance of the protein in the two populations. researchgate.net

While Tandem Mass Tags (TMT) are chemical labeling reagents applied to peptides after extraction and digestion, a hybrid approach combining SILAC and TMT can enhance multiplexing capabilities. acs.org For instance, "heavy" this compound labeled cells could serve as a carrier or reference channel within a larger TMT experiment, providing an internal standard for more accurate cross-sample comparison. acs.org

Chromatographic Separations Coupled with Isotopic Detection

Gas Chromatography-Mass Spectrometry (GC-MS) for Positional Isotope Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for the analysis of volatile and semi-volatile compounds. For amino acids like serine, derivatization is required to increase their volatility for GC analysis. A common approach is trimethylsilylation (TMS), which creates a serine-3TMS derivative. nih.gov This technique is particularly powerful for positional isotope analysis, which aims to determine the isotopic enrichment at specific atomic positions within a molecule. nih.govosti.gov

In the context of this compound, GC-MS can be used to verify the position of the label and to trace its metabolic fate. When the derivatized serine molecule enters the mass spectrometer, it undergoes fragmentation upon electron ionization. By analyzing the mass-to-charge ratios of specific fragment ions, researchers can deduce which carbon atoms from the original serine molecule are present in each fragment. researchgate.netnih.gov For example, a study using a GC system coupled to an Orbitrap mass spectrometer demonstrated that by monitoring specific fragment ions, the position-specific δ13C values for nanomole amounts of serine could be constrained with high precision. osti.gov This allows for the differentiation of L-Serine labeled at the C-2 position from those labeled at C-1 or C-3. nih.gov

Recent studies have validated GC-MS based approaches for determining the 13C positional enrichment for all three carbon positions of serine-3TMS, confirming the reliability of the method for investigating key metabolic fluxes like photorespiration in plants. nih.govresearchgate.net

Parameter GC-MS Finding for Serine Positional Analysis Reference
Instrumentation Gas Chromatography coupled to Orbitrap Mass Spectrometry osti.gov
Derivatization Trimethylsilylation (TMS) to form Serine-3TMS nih.gov
Key Fragments (Serine-3TMS) m/z 204, m/z 218 researchgate.net
Validation Confirmed reliability for calculating 13C positional enrichment at C1, C2, and C3 positions of serine. nih.gov
Precision Achieved precisions of 0.2 - 1.0‰ for δ13C values measured for each fragment of derivatized serine. osti.gov
Application Tracing metabolic fluxes, such as photorespiration in plants, by analyzing positional isotope patterns. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in metabolomics, ideal for analyzing polar, non-volatile compounds like amino acids directly from complex biological matrices without the need for derivatization. nih.govlcms.cz When applied to tracing experiments with this compound, LC-MS allows for the comprehensive profiling of serine and its downstream metabolites.

By employing high-resolution mass spectrometry (HRMS), such as with Orbitrap or Time-of-Flight (TOF) analyzers, it is possible to accurately measure the mass of the intact L-Serine molecule and its isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net Following the administration of this compound to a biological system, cell extracts can be analyzed by LC-MS. The mass spectrometer will detect the unlabeled L-Serine (M0) as well as the labeled this compound, which will have a mass shift of +1.003355 Da. researchgate.net

This capability allows researchers to track the incorporation of the 13C label from serine into other connected metabolic pathways. For example, the label can be traced into glycine, purines, and pyrimidines, providing a detailed picture of cellular metabolism. nih.govresearchgate.net By comparing the abundance of the different isotopologues over time, the flux through these pathways can be quantified. researchgate.net

Parameter LC-MS Finding for Serine Metabolite Profiling Reference
Technique Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) nih.gov
Advantage No derivatization required for polar metabolites like serine. lcms.cz
Detection Measures mass isotopologues (e.g., M0, M+1) of serine and related metabolites. researchgate.net
Mass Accuracy High-resolution instruments can distinguish 13C-labeled compounds from unlabeled ones with high confidence (e.g., 5 ppm tolerance). nih.gov
Application Deep isotope tracing to identify active and inactive metabolic pathways. nih.gov
Analyzed Metabolites Serine, Glycine, and other downstream products of serine metabolism. researchgate.net

De Novo L-Serine Biosynthesis Pathways and Regulatory Mechanisms

De novo synthesis of L-serine is a fundamental metabolic process, and this compound is instrumental in studying the dynamics of this synthesis. The primary route for L-serine production in many organisms is the phosphorylated pathway, which utilizes a glycolytic intermediate. nih.govfrontiersin.org

The phosphorylated pathway for de novo L-serine biosynthesis begins with the glycolytic intermediate 3-phosphoglycerate (B1209933). nih.govannualreviews.org This pathway involves three key enzymatic reactions catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase 1 (PSAT1), and phosphoserine phosphatase (PSPH). annualreviews.orgnih.gov

PHGDH catalyzes the initial, rate-limiting step, oxidizing 3-phosphoglycerate to 3-phosphohydroxypyruvate. frontiersin.orgresearchgate.net

PSAT1 then converts 3-phosphohydroxypyruvate to 3-phosphoserine. nih.govannualreviews.org

Finally, PSPH dephosphorylates 3-phosphoserine to yield L-serine. nih.govannualreviews.org

Studies using ¹³C-labeled glucose have demonstrated significant diversion of glycolytic flux into this pathway in certain cancer cells, leading to substantial de novo serine biosynthesis. nih.gov The expression of these enzymes is coordinately regulated in many tissues, and deficiencies in their activity can lead to severe neurological symptoms, highlighting the importance of this pathway, particularly in brain development. nih.govnhri.org.tw

EnzymeFunction in L-Serine Biosynthesis
PHGDH Catalyzes the NAD+-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. frontiersin.orgnih.gov
PSAT1 Converts 3-phosphohydroxypyruvate to 3-phosphoserine through a transamination reaction. nih.govannualreviews.org
PSPH Catalyzes the final, irreversible step of hydrolyzing 3-phosphoserine to L-serine. nih.govannualreviews.org

L-serine can also be synthesized from glycine in a reaction catalyzed by serine hydroxymethyltransferase (SHMT). annualreviews.orgfrontiersin.org This reaction is a critical link between L-serine metabolism and the folate-mediated one-carbon cycle. annualreviews.org There are two major isoforms of SHMT in mammalian cells: SHMT1, located in the cytosol, and SHMT2, found in the mitochondria. aacrjournals.orgmdpi.com Both isoforms catalyze the reversible interconversion of serine and glycine, using tetrahydrofolate as a cofactor. nih.govnih.gov The activity of SHMT2 in Chinese hamster cells has been shown to be approximately 20 times higher than that of SHMT1. annualreviews.org Isotope tracing studies with labeled serine can elucidate the flux through these different SHMT isoforms, revealing their relative contributions to serine and glycine homeostasis under various physiological conditions. aacrjournals.org

Investigation of the Phosphoglycerate Pathway (PHGDH, PSAT1, PSPH Activities)

Interconnections with One-Carbon Metabolism

L-serine is a central node in metabolism, directly linking to the one-carbon cycle. annualreviews.orgnih.gov This network of reactions is crucial for the synthesis of a wide range of biomolecules.

L-serine serves as the major source of one-carbon units for the folate cycle. nih.govbiorxiv.org The catabolism of serine by SHMT transfers its hydroxymethyl group to tetrahydrofolate (THF), producing 5,10-methylenetetrahydrofolate (5,10-meTHF). annualreviews.orgnih.gov This molecule is a central intermediate in one-carbon metabolism, providing the one-carbon units necessary for numerous biosynthetic pathways. tavernarakislab.gr The use of this compound allows for the direct tracking of the carbon from serine as it enters and flows through the folate cycle.

The reversible reaction catalyzed by SHMT not only produces one-carbon units but also interconverts serine and glycine. nih.gov This dynamic equilibrium is crucial for maintaining the balance between these two amino acids and for regulating the availability of one-carbon units for the tetrahydrofolate pool. annualreviews.org The mitochondrial SHMT2 is considered critical for this process, especially during embryonic development. biorxiv.org The glycine cleavage system, another mitochondrial enzyme complex, can also contribute to the one-carbon pool by breaking down glycine. nih.gov

The one-carbon units derived from L-serine are essential for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA. nhri.org.twnih.govresearchgate.net Specifically, formate (B1220265) derived from the folate cycle contributes carbons to the purine ring. acs.org Tracing studies with labeled serine have confirmed its significant contribution to nucleotide biosynthesis. annualreviews.org

Furthermore, the one-carbon metabolism fueled by serine is intricately linked to epigenetic regulation through DNA and histone methylation. nih.gov The folate cycle is coupled to the methionine cycle, which generates S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions. nih.govnih.gov By providing one-carbon units, serine supports the regeneration of methionine from homocysteine and the production of SAM. nih.gov This, in turn, influences the methylation of DNA and histones, which are key epigenetic marks that regulate gene expression. nih.govbmj.comfrontiersin.org Studies have shown that L-serine can influence the expression of genes related to cognitive function and behavior through changes in histone modifications. nih.gov

Metabolic OutputRole of L-Serine Derived One-Carbon Units
De Novo Nucleotide Biosynthesis Provides carbon atoms for the synthesis of purine and pyrimidine rings. nhri.org.twnih.gov
Epigenetic Methylation Supports the production of S-adenosylmethionine (SAM), the methyl donor for DNA and histone methylation. nih.govbmj.com

Serine-Glycine Interconversion and Tetrahydrofolate Pool Metabolism

L-Serine Catabolism and Diversion to Downstream Pathways

The use of this compound as a stable isotope tracer has been instrumental in delineating the catabolic fates of L-serine and its distribution into various critical downstream metabolic pathways. By labeling the C-2 carbon, researchers can precisely track the journey of this specific atom as the amino acid is metabolized, providing quantitative insights into cellular metabolism. L-serine serves as a central hub, connecting glycolysis to amino acid, lipid, and sulfur-containing compound synthesis. researchgate.netbiorxiv.org

Tracing Conversion to Pyruvate (B1213749)

L-serine is a glucogenic amino acid, meaning it can be converted into pyruvate, a key intermediate that can enter the tricarboxylic acid (TCA) cycle for energy production or serve as a precursor for gluconeogenesis. biorxiv.orgmdpi.com The direct deamination of L-serine to pyruvate is a significant catabolic route. biorxiv.orgnih.gov

Recent studies utilizing carbon-13 labeled L-serine have provided a detailed view of this conversion. By employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can observe the enzymatic reaction in real-time. unl.edu For example, investigations into the enzyme serine racemase, which catalyzes the conversion of L-serine to pyruvate, have used L-serine tagged with ¹³C isotopes to monitor the reaction dynamics. unl.edu These experiments confirmed that the enzyme facilitates the ejection of a water molecule from L-serine to form pyruvate. unl.edu This isotopic labeling approach is powerful enough to simultaneously measure the rates of competing reactions, such as the racemization to D-serine and the elimination to pyruvate. unl.edu

In various organisms, from bacteria to parasites, this pathway is central to metabolism. In Escherichia coli, the conversion is a single-step reaction catalyzed by L-serine deaminase. biorxiv.org In the parasite Trypanosoma cruzi, the metabolic flux from L-serine to pyruvate is directly linked to mitochondrial membrane potential and ATP synthesis, highlighting its bioenergetic importance. asm.org The use of this compound allows for the precise quantification of the carbon flux from serine into the pyruvate pool, as summarized in the table below.

Tracer Compound Key Enzyme (Example) Metabolic Product Analytical Method Research Finding
This compoundSerine Racemase / L-Serine Deaminase¹³C-labeled PyruvateNMR Spectroscopy, Mass SpectrometryEnables direct tracking of the C-2 carbon from serine as it becomes a constituent of pyruvate, quantifying flux through this catabolic pathway. biorxiv.orgunl.edu

Role in Lipid Metabolism, Particularly Sphingolipid Synthesis

L-serine is a fundamental building block for several classes of lipids that are essential for cell structure and signaling. nih.govfrontiersin.org Its most well-documented role in lipid metabolism is as the precursor for the de novo synthesis of sphingolipids. mdpi.com This pathway begins with the condensation of L-serine with a fatty acyl-CoA, typically palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). annualreviews.orgfrontiersin.org This initial step yields 3-ketosphinganine, which is subsequently reduced and acylated to form ceramides (B1148491), the central molecules of the sphingolipid family. frontiersin.orgnih.gov

Isotopic tracing with this compound is a powerful method to monitor the activity of the sphingolipid synthesis pathway. By introducing this compound to cells or organisms, scientists can follow the labeled C-2 carbon as it is incorporated into the sphingoid base backbone. Subsequent analysis of the lipidome using mass spectrometry can identify and quantify the newly synthesized ¹³C-labeled sphingolipids.

This approach has revealed critical insights. For example, studies have shown that serine availability directly impacts mitochondrial function and cell proliferation through its role in ceramide metabolism. nih.gov When serine is limited, ceramide levels decrease, leading to defects in mitochondrial dynamics. nih.gov Supplementation with specific ceramides can rescue these effects, confirming the direct link between serine metabolism and mitochondrial health via lipid synthesis. nih.gov

Labeled Precursor Key Pathway Initial Enzyme Key Lipid Products Significance of Tracing
This compoundDe Novo Sphingolipid SynthesisSerine Palmitoyltransferase (SPT)¹³C-labeled Sphinganine, Ceramides, SphingomyelinsQuantifies the flux of serine into complex lipids, linking amino acid metabolism to membrane composition and cellular signaling. annualreviews.orgfrontiersin.orgnih.gov

Contribution to Sulfur Metabolism and Glutathione (B108866) Production

L-serine provides the carbon skeleton for the synthesis of L-cysteine, a sulfur-containing amino acid. nih.govfrontiersin.org This occurs via the transsulfuration pathway, where L-serine condenses with homocysteine to form cystathionine. This intermediate is then cleaved to produce L-cysteine, ammonia, and α-ketobutyrate. mdpi.com

L-cysteine plays a vital role in cellular redox homeostasis, primarily as a rate-limiting precursor for the synthesis of glutathione (GSH). nih.gov GSH, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant antioxidant in most cells, protecting them from oxidative damage.

Using this compound, researchers can trace the metabolic flow from serine all the way to glutathione. The C-2 carbon of serine becomes the C-2 carbon of the cysteine residue within the glutathione molecule. In vivo studies using stable isotopes have successfully demonstrated the incorporation of labeled serine into the cysteine moiety of glutathione, confirming the activity of the entire pathway from amino acid precursor to the final antioxidant product. nih.gov This allows for the assessment of a cell's or tissue's capacity for de novo glutathione synthesis, which is crucial for understanding responses to oxidative stress and disease pathology. nih.gov

Isotopic Label Pathway Intermediate Compound Final Labeled Product Metabolic Insight
This compoundTranssulfuration & Glutathione Synthesis¹³C-labeled Cysteine¹³C-labeled Glutathione (in the cysteine residue)Traces the contribution of serine's carbon backbone to the synthesis of cysteine and the production of the critical antioxidant glutathione. nih.govresearchgate.net

L Serine 2 13c in Disease Pathogenesis and Therapeutic Research

Cancer Metabolism Reprogramming and L-Serine Flux

Cancer cells undergo profound metabolic reprogramming to fuel their high rates of proliferation and adapt to the tumor microenvironment. d-nb.infod-nb.infonih.gov One of the key metabolic alterations is the upregulation of the serine synthesis pathway (SSP). d-nb.infonih.gov Serine is not just a building block for proteins; it is a central hub that provides essential precursors for the synthesis of nucleotides, lipids, and other amino acids. d-nb.infonih.gov It also plays a crucial role in maintaining cellular redox balance, which is vital for tumor homeostasis. d-nb.info

Many cancer cells exhibit a heightened dependency on both exogenous serine uptake and de novo serine synthesis from the glycolytic intermediate 3-phosphoglycerate (B1209933). annualreviews.orgresearchgate.net Isotope tracing studies using 13C-labeled glucose have demonstrated a rapid and extensive labeling of L-serine, confirming high biosynthetic rates in cancer cells compared to many normal tissues. annualreviews.orgfrontiersin.org This enhanced flux is driven by the overexpression of enzymes in the serine synthesis pathway, particularly 3-phosphoglycerate dehydrogenase (PHGDH), the first and rate-limiting enzyme. frontiersin.orgaacrjournals.orgfrontiersin.org

The discovery of cancer's dependence on serine metabolism has made the SSP a promising target for therapeutic intervention. annualreviews.orgfrontiersin.org Inhibiting key enzymes in this pathway, such as PHGDH, has become a focal point of cancer research. frontiersin.orgnih.gov The use of specific, allosteric PHGDH inhibitors has been shown to reduce cancer cell proliferation, particularly in cell lines with high PHGDH expression or gene amplification. nih.gov

Metabolic flux analysis using 13C-labeled tracers is essential for understanding the precise metabolic consequences of such inhibition. d-nb.infonih.gov Studies have shown that inhibiting PHGDH not only depletes the serine pool but also has broader effects on central carbon metabolism, including the TCA cycle and pentose (B10789219) phosphate (B84403) pathway. nih.gov This disruption leads to a reduction in nucleotide synthesis, not just from a lack of one-carbon units derived from serine, but also from a wider imbalance in anabolic metabolism. nih.gov L-Serine-2-13C can be used to directly measure the reduction in flux through downstream pathways following enzyme inhibition, providing a quantitative assessment of the drug's efficacy at the metabolic level.

Research Findings on PHGDH Inhibition in Cancer Models

FindingModel SystemKey Metabolic ConsequenceReference
PHGDH inhibitors reduce proliferation in cancer cells with high PHGDH expression.Breast and colon cancer cell linesDose-dependent reduction in cell proliferation. nih.gov
PHGDH inhibition alters central carbon flux beyond just the serine synthesis pathway.Colon cancer cell lines (HCT116)Altered flux in glycolysis, TCA cycle, and pentose phosphate pathway. nih.gov
Inhibition of serine synthesis leads to reduced nucleotide synthesis.Colon cancer cell linesDecreased de novo purine (B94841) and pyrimidine (B1678525) biosynthesis. nih.gov
Low PHGDH expression can non-catalytically enhance cancer metastasis.Breast cancer modelsInduces abnormal protein glycosylation, promoting cell migration. frontiersin.org

The availability of serine, either from the diet or from de novo synthesis, has a significant impact on tumor growth and progression. annualreviews.orgfrontiersin.org Studies using mouse xenograft models have demonstrated that feeding the animals a diet free of serine and glycine (B1666218) can significantly slow the growth of certain tumors. annualreviews.orgfrontiersin.org This dietary restriction enhances the efficacy of some chemotherapies and can be particularly effective against tumors that are unable to upregulate their own PHGDH expression. annualreviews.org

Furthermore, high expression of serine synthesis enzymes is often observed in metastatic cancer variants. rupress.org The serine biosynthetic pathway provides the necessary building blocks for rapidly dividing cells and also supports the production of antioxidants like glutathione (B108866), which helps tumor cells manage oxidative stress during the metastatic cascade. d-nb.infonih.gov Research indicates that restricting serine availability can limit not only primary tumor growth but also potentially the process of metastasis. frontiersin.org However, some studies suggest a complex role, where low PHGDH expression might promote metastasis through other mechanisms, highlighting the context-dependent nature of serine metabolism in cancer. frontiersin.org

Assessment of Therapeutic Strategies Targeting Serine Metabolic Enzymes (e.g., PHGDH Inhibition)

Neurological Disorders and L-Serine/D-Serine Homeostasis

In the central nervous system (CNS), serine metabolism is critical for neuronal health and function. L-serine serves as a precursor for essential molecules, including sphingolipids required for myelination and the neurotransmitters glycine and D-serine. nih.govbiorxiv.org D-serine, in particular, has emerged as a key neuromodulator, acting as the primary co-agonist for the N-methyl-D-aspartate (NMDA) receptor, which is fundamental for synaptic plasticity, learning, and memory. mdpi.comresearchgate.netnih.gov Dysregulation of the balance between L-serine and D-serine is implicated in several neurological and psychiatric disorders. nih.govresearchgate.net

D-serine is synthesized from L-serine by the enzyme serine racemase (SRR). researchgate.netfrontiersin.org While early studies suggested astrocytes were the main source of D-serine, more recent evidence indicates that in the adult brain, SRR is expressed almost entirely by neurons. nih.gov Astrocytes are now thought to play a crucial role by synthesizing L-serine from glucose and shuttling it to neurons to fuel neuronal D-serine production. researchgate.netnih.gov This metabolic crosstalk is vital for regulating NMDA receptor activity. researchgate.net

Flux analysis using this compound is an ideal method to quantify the rate of the serine racemase reaction in vivo and in vitro. By tracking the appearance of the 13C label in the D-serine pool, researchers can measure the flux from L-serine to D-serine under various physiological and pathological conditions. This technique can be used to investigate how the activity of serine racemase is altered in diseases like schizophrenia, where reduced D-serine levels in the cerebrospinal fluid have been observed, potentially due to decreased SRR protein levels in the brain. researchgate.net The enzyme also catalyzes the elimination of serine to produce pyruvate (B1213749) and ammonia, a secondary reaction whose flux can also be studied with isotopic tracers. nih.gov

The conversion of L-serine to D-serine is not only important in the mature brain but also plays a role in development. biorxiv.org L-serine itself is critical for the proliferation and differentiation of neural progenitor cells. biorxiv.org As neurons mature, the expression of enzymes for L-serine synthesis decreases, while the expression of serine racemase increases, indicating a metabolic shift towards D-serine production. biorxiv.org

D-serine contributes to the functional maturation of differentiated neurons and is essential for excitatory neurotransmission through NMDA receptors. biorxiv.orgmdpi.com The regulation of D-serine levels at the synapse is critical; both deficits and excesses can be detrimental, with high levels potentially leading to excitotoxicity. biorxiv.orgcellnatsci.com Tracing the flux from this compound to D-serine allows for a dynamic view of how this pathway supports synaptic function and plasticity. It can help elucidate how glial cells support neuronal D-serine synthesis and how this "serine shuttle" is compromised in neurodegenerative conditions like Alzheimer's disease, where impaired L-serine production in astrocytes may contribute to cognitive deficits. annualreviews.org

Roles of L-Serine and D-Serine in the Central Nervous System

CompoundPrimary Role/FunctionKey Associated ProcessesReference
L-SerineMetabolic precursorProtein synthesis, sphingolipid formation, fuel for D-serine and glycine synthesis. nih.govbiorxiv.org
D-SerineNMDA receptor co-agonistSynaptic plasticity, neuronal differentiation, excitatory neurotransmission. biorxiv.orgmdpi.comnih.gov
GlycineNeurotransmitter (inhibitory) and NMDA receptor co-agonistMotor and sensory functions, excitatory neurotransmission. biorxiv.org

L-Serine Metabolism in Neuroinflammation, Oxidative Stress, and Neuroprotection

L-serine metabolism is deeply intertwined with the central nervous system's response to pathological conditions. It serves as a precursor to essential molecules and plays a role in mitigating neuroinflammation and oxidative stress, thereby offering neuroprotection. frontiersin.orgmdpi.com The use of 13C-labeled L-serine in research allows for precise tracking of its conversion and utilization in these critical pathways. medchemexpress.comisotope.comisotope.com

Growing evidence indicates that L-serine can regulate the release of cytokines in the brain under neuropathological conditions. frontiersin.org It has been shown to inhibit the proliferation and activation of microglia and astrocytes, key players in the neuroinflammatory response. frontiersin.org Studies have confirmed that L-serine administration reduces the secretion of pro-inflammatory factors such as TNF-α, IL-6, and IL-1β. frontiersin.orgnih.gov By polarizing microglia towards a reparative M2 phenotype, L-serine helps to reduce inflammation and promote the repair of damaged neural tissue, such as in white matter injury. mdpi.comnih.gov

Oxidative stress, a condition characterized by an imbalance of reactive oxygen species (ROS), is a common factor in many neurodegenerative diseases. mdpi.com L-serine contributes to the synthesis of glutathione (GSH), a major intracellular antioxidant. frontiersin.orgresearchgate.net Research using murine models has demonstrated that long-term L-serine supplementation can decrease markers of oxidative stress, like malondialdehyde, and increase levels of antioxidants, including superoxide (B77818) dismutase and GSH, in both the serum and hypothalamus. frontiersin.org L-serine protects neuronal cells from oxidative stress-induced apoptosis by supporting GSH synthesis and maintaining mitochondrial health. researchgate.net

The neuroprotective effects of L-serine are multifaceted. It acts as a neurotrophic factor and is a precursor for vital neurotransmitters, including glycine and D-serine. frontiersin.orgnih.gov By activating inhibitory glycine receptors, L-serine can reduce neuronal excitotoxicity, a major cause of cell death in brain injuries. frontiersin.org Isotopic tracing studies, which may utilize compounds like this compound, are instrumental in understanding how supplemented L-serine is metabolized and contributes to these protective mechanisms within the brain. medchemexpress.comisotope.com

FindingImplication in the Central Nervous SystemSupporting Research
Anti-Inflammatory Effects Reduces pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by inhibiting microglia and astrocyte activation. frontiersin.orgnih.govL-serine treatment promotes the repair of neurological function by regulating microglial polarization. mdpi.comnih.gov
Oxidative Stress Reduction Increases endogenous antioxidants like glutathione (GSH) and superoxide dismutase. frontiersin.orgProtects neuronal cells from oxidative damage and apoptosis by bolstering antioxidant defenses. researchgate.net
Neuroprotection Reduces excitotoxicity by activating inhibitory glycine receptors. frontiersin.orgPromotes survival and proliferation of neural stem cells, aiding in the repair of neurological function. frontiersin.org

Isotopic Tracing of Serine Chirality in Brain Metabolic Pathways

Serine is a unique amino acid in that both of its stereoisomers, L-serine and D-serine, are present and functionally important in the central nervous system. biorxiv.org L-serine is the form incorporated into proteins and serves as a primary carbon donor for one-carbon metabolism, which is essential for synthesizing nucleic acids and other key molecules. biorxiv.org It is converted to D-serine by the enzyme serine racemase. mdpi.com D-serine, in turn, is a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors, which are vital for excitatory neurotransmission and synaptic plasticity. biorxiv.org

Understanding the distinct metabolic pathways of these enantiomers is critical, as their balance is essential for normal brain function. Isotopic tracing using specifically labeled molecules like this compound provides a powerful method to track the conversion of L-serine to D-serine and follow their subsequent metabolic fates. isotope.comescholarship.org For instance, when L-[2-13C]serine is introduced into a system, the appearance of the 13C label in D-serine provides direct evidence of the rate and location of this chiral conversion. escholarship.org

Research has shown that this enantiomeric shift from L- to D-serine is a signature of neural maturation. biorxiv.org During development, neural progenitor cells rely heavily on L-serine for proliferation. As neurons mature and shift towards functional neurotransmission, the conversion to D-serine becomes more prominent. biorxiv.org Studies suggest that D-serine may inhibit the one-carbon metabolism pathway by competing with L-serine for transport into mitochondria, thereby restraining the proliferation of immature neural cells and promoting functional development. biorxiv.org

Stable isotope tracers are indispensable for elucidating these complex, compartmentalized metabolic dynamics in the brain. annualreviews.orgresearchgate.net By tracing the flow of carbon atoms from labeled L-serine, researchers can quantify the flux through competing pathways, such as protein synthesis, one-carbon metabolism, and D-serine synthesis, under various physiological and pathological conditions. annualreviews.org

FeatureL-SerineD-SerineIsotopic Tracing Application
Primary Role Protein synthesis, one-carbon metabolism. biorxiv.orgNMDA receptor co-agonist, neuromodulator. biorxiv.orgThis compound allows tracking of carbon flow into these distinct pathways. escholarship.org
Synthesis From glycolytic intermediates. frontiersin.orgConverted from L-serine by serine racemase. mdpi.comMeasures the in-vivo rate of the L- to D-serine conversion. escholarship.org
Developmental Significance Essential for neural progenitor proliferation. biorxiv.orgSignature of neural maturation; restrains proliferation. biorxiv.orgElucidates the metabolic shift during neuronal development. biorxiv.org

L-Serine Metabolism in Other Human Metabolic Diseases

Dysregulation in Metabolic Syndrome and Associated Comorbidities

Metabolic syndrome is a cluster of conditions that includes obesity, high blood sugar, and abnormal cholesterol levels, increasing the risk for type 2 diabetes (T2D) and cardiovascular disease. Altered L-serine metabolism is increasingly recognized as a feature of this syndrome. mdpi.com Patients with T2D often exhibit decreased plasma concentrations of L-serine. mdpi.com This deficiency is thought to stem from impaired glycolysis, which reduces the availability of the precursor molecule 3-phosphoglycerate needed for endogenous L-serine synthesis. frontiersin.org

The consequences of low L-serine levels are significant, particularly in the context of sphingolipid metabolism. When L-serine is scarce, the enzyme serine palmitoyltransferase (SPT) can mistakenly use L-alanine as a substrate. This leads to the production of atypical and neurotoxic 1-deoxysphingolipids (1-deoxySLs). biorxiv.org Elevated levels of these lipids are found in patients with T2D and are associated with complications like diabetic neuropathy. biorxiv.org

Isotopically labeled tracers such as 13C-labeled L-serine are crucial for studying these metabolic shifts in detail. isotope.comisotope.com Research using these tools can quantify how metabolic flux is rerouted in conditions of L-serine deficiency and how supplementation might restore normal pathway activity. For example, a serine tolerance test, which involves administering L-serine and tracking its metabolism, can reveal how L-serine homeostasis is altered in diabetic animal models. mdpi.com Studies in aging mice have also shown that L-serine supplementation can reduce food intake, decrease visceral fat, and improve oxidative stress and inflammation associated with obesity. frontiersin.org

Involvement in Peripheral Neuropathy Development

Peripheral neuropathy, or damage to the peripheral nerves, is a common and debilitating complication of diabetes and certain genetic disorders. mdpi.com A growing body of evidence links dysregulated L-serine metabolism directly to the pathogenesis of this condition. mdpi.combiorxiv.org The primary mechanism involves the low availability of L-serine and the subsequent production of neurotoxic 1-deoxySLs, as described above. biorxiv.org These atypical lipids accumulate in nerve tissue, leading to axonal degeneration and impaired nerve function. escholarship.org

This mechanism is central to the genetic disorder Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1), where mutations in the SPT enzyme lead to increased 1-deoxySL formation. nih.gov Clinical studies have shown that oral L-serine supplementation can effectively reduce the circulating levels of these neurotoxic lipids in HSAN1 patients, offering a potential mechanism-based treatment. nih.gov

Similarly, in diabetic neuropathy, low L-serine levels are a key contributing factor. mdpi.com Animal studies have demonstrated that L-serine supplementation can slow the progression of peripheral neuropathy in diabetic mice. escholarship.org Isotope tracing studies are vital in this area of research. For instance, a recent study utilized stable isotope tracers, including D3,15N-Serine, to perform sphingolipid flux assays. biorxiv.org These advanced techniques allow researchers to precisely identify the metabolic pathways responsible for the shift between normal sphingolipid synthesis and the production of toxic 1-deoxySLs in the context of T2D, confirming the critical role of L-serine availability. biorxiv.org

Disease ContextKey Metabolic DysregulationRole of Isotopic TracingKey Findings
Metabolic Syndrome/T2D Decreased circulating L-serine; increased production of 1-deoxysphingolipids (1-deoxySLs). mdpi.combiorxiv.orgAllows quantification of metabolic flux and assessment of L-serine homeostasis (e.g., serine tolerance test). mdpi.comL-serine supplementation can improve glucose tolerance and reduce markers of obesity-related inflammation. frontiersin.org
Peripheral Neuropathy (HSAN1, Diabetic) Low L-serine availability leads SPT to produce neurotoxic 1-deoxySLs, causing nerve damage. nih.govescholarship.orgbiorxiv.orgEnables sphingolipid flux assays to trace the origins of neurotoxic lipids and the effect of interventions. biorxiv.orgL-serine supplementation reduces 1-deoxySL levels and can improve sensory nerve function. nih.govescholarship.org

L Serine 2 13c in Diverse Biological Systems Investigations

Plant Metabolic Studies

In plants, L-serine is a central metabolite, deeply integrated into primary carbon and nitrogen metabolism. uv.es It is not only a building block for proteins but also a precursor for a wide array of essential biomolecules, including other amino acids, phospholipids, and purines. frontiersin.orgfrontiersin.org Plants uniquely possess three distinct pathways for serine biosynthesis, the relative activities of which are dependent on tissue type and environmental conditions. uv.esnih.gov The use of ¹³C-labeled tracers, such as L-Serine-2-13C, is indispensable for dissecting the contributions and regulation of these interconnected pathways.

Photorespiration is a high-flux metabolic process in C3 plants that occurs as a consequence of the oxygenase activity of the enzyme RuBisCO. osti.gov This pathway recycles a toxic byproduct, 2-phosphoglycolate (B1263510), back into the Calvin-Benson-Bassham (CBB) cycle, with serine and glycine (B1666218) as key intermediates. researchgate.net Quantifying the flow of carbon through this pathway and understanding its interaction with other metabolic processes is crucial for assessing photosynthetic efficiency.

Isotopically non-stationary metabolic flux analysis (INST-MFA) using ¹³CO₂ labeling is a primary method to investigate these fluxes. osti.govpnas.org During these experiments, the incorporation of ¹³C into intermediates like glycine and serine is tracked over time. The rate and pattern of labeling in serine, which can be specifically analyzed at the C2 position, provide quantitative data on photorespiratory rates (vₒ) and the extent to which photorespiratory carbon is partitioned into other metabolic sinks. pnas.orgresearchgate.net

Research has shown that a significant portion of the carbon flowing through the photorespiratory cycle is exported as serine for other biosynthetic processes rather than being fully returned to the CBB cycle. osti.gov Studies using ¹³C labeling have revealed that under various environmental conditions, approximately 23–41% of photorespiratory carbon is diverted from the pathway in the form of serine. osti.gov This export highlights the role of photorespiration in supplying carbon and nitrogen for the synthesis of other essential compounds. researchgate.net The analysis of ¹³C enrichment in serine, relative to its precursor glycine and the primary photosynthetic product 3-phosphoglycerate (B1209933) (3-PGA), allows for the precise calculation of these metabolic fluxes. researchgate.netmdpi.com

Research FindingOrganism StudiedSignificanceReference(s)
Serine Export from Photorespiration Arabidopsis thalianaRevealed that 23-41% of carbon in the photorespiratory pathway is exported as serine, highlighting its role as a key metabolic hub. osti.gov
Glycine and Serine Pool Dynamics Arabidopsis thalianaDemonstrated that the accumulation and relaxation of glycine and serine pools significantly constrain photosynthetic acclimation during environmental transients. osti.gov
Quantifying Photorespiratory Flux Helianthus annuus (Sunflower)Used ¹³C labeling to estimate the rate of serine accumulation and demonstrated that carbon escaping the photorespiratory cycle is a small flux compared to the rate of RuBisCO oxygenation (vₒ). mdpi.com
High-Light Acclimation Arabidopsis thaliana¹³C INST-MFA showed that despite a doubling of carboxylation rate, photorespiratory flux (vₒ) increased from 17% to 28% of net CO₂ assimilation after acclimation to high light. pnas.org

Plants synthesize L-serine through three distinct routes, each localized in different cellular compartments and utilizing different precursors. uv.esfrontiersin.org this compound is instrumental in tracing the carbon flow through these pathways to determine their relative contributions under different physiological states.

Glycolate (B3277807) Pathway (Photorespiratory Pathway) : This is considered the major pathway for serine synthesis in photosynthetic tissues exposed to light. frontiersin.org It is intrinsically linked to photorespiration and occurs across the chloroplast, peroxisome, and mitochondrion. The pathway begins with the conversion of 2-phosphoglycolate to glyoxylate, which is then aminated to form glycine. researchgate.net In the mitochondrial matrix, two molecules of glycine are converted into one molecule of serine by the sequential action of the glycine decarboxylase complex (GDC) and serine hydroxymethyltransferase (SHMT). frontiersin.orgresearchgate.net

Phosphorylated Pathway : This non-photorespiratory pathway is active in both photosynthetic and non-photosynthetic tissues, such as roots and developing embryos. nih.govresearchgate.net It utilizes the glycolytic intermediate 3-phosphoglycerate (3-PGA) as its starting material. The pathway consists of three enzymatic steps: the oxidation of 3-PGA to 3-phosphohydroxypyruvate by 3-PGA dehydrogenase (PGDH), the transamination to 3-phosphoserine by 3-phosphoserine aminotransferase (PSAT), and the final dephosphorylation to serine by 3-phosphoserine phosphatase (PSP). nih.govfrontiersin.org This pathway is crucial for development, and its disruption leads to defects in embryogenesis and root growth. researchgate.net

By supplying ¹³C-labeled precursors (e.g., ¹³CO₂ or labeled glucose) and analyzing the isotopic enrichment at the C2 position of serine, researchers can distinguish the active pathways. For example, in the dark, any ¹³C label in serine derived from labeled glucose must come from the phosphorylated or glycerate pathways, as the photorespiratory glycolate pathway is inactive. researchgate.net

PathwayPrecursorKey EnzymesLocationPrimary FunctionReference(s)
Glycolate (Photorespiratory) 2-PhosphoglycolateGlycine Decarboxylase (GDC), Serine Hydroxymethyltransferase (SHMT)Chloroplast, Peroxisome, MitochondriaSerine synthesis in photosynthetic tissues during photorespiration. researchgate.netfrontiersin.org
Phosphorylated 3-Phosphoglycerate (3-PGA)3-PGA Dehydrogenase (PGDH), Phosphoserine Aminotransferase (PSAT), Phosphoserine Phosphatase (PSP)Plastids (in various tissues)Serine supply for growth and development, especially in non-photosynthetic tissues. frontiersin.orgnih.govfrontiersin.org
Glycerate 3-Phosphoglycerate (3-PGA)3-PGA Phosphatase (PGAP), Glycerate Dehydrogenase, AminotransferaseCytosol/PeroxisomeNon-photorespiratory serine synthesis. researchgate.netfrontiersin.org

Beyond its role as a metabolite, L-serine functions as a signaling molecule that influences gene expression and coordinates plant development with metabolic status. frontiersin.org Studies on Arabidopsis have shown that the intracellular concentration of serine can regulate the transcription of genes related to the photorespiratory pathway. nih.gov When serine levels accumulate, either through genetic mutation (e.g., in an hpr1 mutant) or external application, the expression of many photorespiration-related genes is altered. nih.gov This suggests a feedback mechanism where serine itself signals the capacity of the photorespiratory pathway, helping the plant to adjust its metabolism. nih.gov

L-serine metabolism is also deeply implicated in plant responses to abiotic stress. frontiersin.orgfrontiersin.org The activation of serine biosynthesis is associated with tolerance to osmotic and salt stress, likely by providing precursors for protein synthesis needed for metabolic recovery. oup.com In response to various stresses like high salinity, flooding, and temperature fluctuations, plants reprogram their metabolic networks, and serine metabolism is a key node in this response. frontiersin.orgfrontiersin.org Tracing the flux of ¹³C from precursors into the serine pool under stress conditions allows researchers to quantify this metabolic reprogramming and identify critical pathways for stress tolerance.

Distinct Serine Biosynthesis Pathways in Plants (Glycolate, Phosphorylated, Glycerate)

Microbial Metabolism Investigations

In microorganisms, L-serine is a central node in metabolism, connecting glycolysis to the synthesis of amino acids (glycine, cysteine, tryptophan), nucleotides, and one-carbon units via the folate cycle. mdpi.comnih.gov Understanding and quantifying the fluxes through these serine-dependent pathways is vital for industrial biotechnology (e.g., producing amino acids) and for understanding microbial physiology and pathogenesis.

Metabolic flux analysis using ¹³C-labeled substrates, including specifically labeled serine like this compound, is a cornerstone for characterizing microbial metabolic networks. By feeding microorganisms a ¹³C-labeled carbon source (like glucose) and analyzing the isotopic labeling patterns of intracellular metabolites, researchers can map the flow of carbon throughout the central metabolism.

In the context of industrial biotechnology, such analyses are used to optimize the production of L-serine in organisms like Corynebacterium glutamicum and Escherichia coli. mdpi.combioline.org.br For example, to enhance L-serine yield, it is crucial to understand the carbon flux distribution between serine synthesis and competing pathways, such as its degradation to pyruvate (B1213749) or conversion to glycine. mdpi.com Transcriptome analysis of E. coli during fermentation revealed that the expression of genes for serine synthesis (e.g., serA, serC) and degradation (sdaA) are heavily influenced by the carbon-to-nitrogen ratio in the medium, directly impacting yield. mdpi.com ¹³C-flux analysis can provide precise quantitative data to guide genetic engineering strategies, such as upregulating synthesis enzymes or deleting degradation enzymes, to channel more carbon toward L-serine accumulation. bioline.org.br

In the field of medical microbiology, studying serine metabolism can reveal vulnerabilities in pathogens. For instance, in the zoonotic pathogen Streptococcus suis, the serine catabolic pathway was found to be inhibited in macrolide-resistant strains. asm.org The addition of L-serine was shown to restore the effectiveness of macrolide antibiotics by enhancing the serine metabolic pathway, which in turn increased intracellular reactive oxygen species (ROS) and led to bacterial death. asm.org Using this compound as a tracer in such studies could precisely delineate how serine is metabolized and how its downstream products modulate antibiotic resistance, offering new therapeutic strategies. asm.org

OrganismContext of StudyKey FindingsSignificanceReference(s)
Escherichia coli L-Serine ProductionL-serine synthesis is regulated by key enzymes (SerA, SerC, SerB) and is strongly influenced by the carbon-nitrogen ratio. Degradation to pyruvate is a major competing pathway.Provides a basis for metabolic engineering to improve L-serine yields for industrial applications. mdpi.com
Corynebacterium glutamicum L-Serine ProductionA wild-type strain was optimized through fermentation conditions to produce up to 16.4 g/L of L-serine directly from sucrose.Demonstrates the potential for high-yield L-serine production using non-recombinant microbial strains. bioline.org.br
Streptococcus suis Antibiotic ResistanceThe serine catabolic pathway is inhibited in macrolide-resistant strains. Exogenous L-serine restores drug susceptibility by increasing ROS levels.Identifies serine metabolism as a potential target to overcome antibiotic resistance in pathogenic bacteria. asm.org

Elucidation of Enzymatic Reaction Mechanisms with L Serine 2 13c

Serine Hydroxymethyltransferase (SHMT) Catalytic Cycles

Serine Hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a central role in one-carbon metabolism. nih.govresearchgate.net It catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). nih.govresearchgate.net This reaction is a primary source of one-carbon units for the biosynthesis of purines, thymidylate, and other essential metabolites. mdpi.compnas.org

The catalytic cycle of SHMT involves the formation of an external aldimine between L-serine and the PLP cofactor. nih.govmedchemexpress.com This is followed by the cleavage of the Cα-Cβ bond of serine, a step that has been investigated using isotopically labeled substrates. nih.gov While many studies have utilized [3-13C]serine to trace the one-carbon unit, the use of L-Serine-2-13C provides specific information about the fate of the α-carbon. mdpi.comnih.gov

Furthermore, studies using [2-13C]glycine to probe the reverse reaction (synthesis of serine from glycine) have provided complementary insights into the catalytic cycle. tandfonline.comoup.comoncotarget.com For instance, 13C NMR spectroscopy has been used to monitor the conversion of [2-13C]glycine to L-serine labeled at both the C-2 and C-3 positions in Corynebacterium glycinophilum. tandfonline.com This demonstrated that the C-2 of glycine becomes both the C-2 and C-3 of serine, highlighting the roles of both the glycine cleavage system and SHMT. tandfonline.com Similarly, in MCF-7 human breast cancer cells, [2-13C]glycine was not a significant donor of one-carbon units, indicating the absence of a functional glycine cleavage system and pointing to the mitochondrial SHMT2 as the key enzyme for glycine-to-serine conversion in these cells. nih.gov

Table 1: Key Findings from this compound and Related Isotopic Studies of SHMT
Isotopic LabelEnzyme/System StudiedKey FindingReference
Natural Abundance (for KIE at C-2)Porcine Liver Cytosolic SHMTKinetic Isotope Effect ¹³(Vmax/Km) at C-2 is 0.995 ± 0.007, indicating C-H bond cleavage is not rate-limiting. nih.govfrontiersin.org
[2-13C]glycineCorynebacterium glycinophilumDemonstrated the in vivo conversion of glycine to L-serine, with the C-2 of glycine labeling both C-2 and C-3 of serine. tandfonline.com
[2-13C]glycineMCF-7 Cancer CellsShowed that these cells lack a functional glycine cleavage system and rely on SHMT for serine synthesis from glycine. nih.gov
L-[2-13C]serineHuman Hepatoma Cell LinesUsed to trace the metabolic fate of the serine 2-carbon, demonstrating its potential to enter one-carbon metabolism via conversion to glycine and subsequent action of the glycine cleavage system (GCS). mdpi.comnih.gov

Serine Racemase (SR) Catalytic Mechanisms and Stereochemical Inversion

Serine Racemase (SR) is a fascinating PLP-dependent enzyme responsible for the synthesis of D-serine, a crucial co-agonist of NMDA receptors in the mammalian brain. frontiersin.orgresearchgate.net The enzyme catalyzes not only the racemization of L-serine to D-serine but also a competing β-elimination reaction that produces pyruvate (B1213749) and ammonia. frontiersin.org this compound has been instrumental in developing sophisticated assays to dissect these dual functions and understand the stereochemical inversion mechanism.

A groundbreaking study developed a dual-function NMR-based assay using a combination of [2-13C]- and [3-13C]L-serine in a D2O medium. nih.govresearchgate.net This "isotopic crosstalk" assay allows for the simultaneous monitoring of both α-proton exchange (related to racemization) and β-elimination. nih.govresearchgate.net

The core of the mechanism involves the abstraction of the α-proton from the L-serine-PLP aldimine by an enzymatic base, Lys56, located on the si-face of the complex, to form a planar carbanionic intermediate. nih.govfrontiersin.org This intermediate can then be reprotonated. Reprotonation on the si-face by Lys56 leads back to L-serine (observed as H/D exchange at C-2), while reprotonation on the re-face, mediated by Ser84, results in the formation of D-serine (racemization). nih.govfrontiersin.org

The isotopic crosstalk NMR assay revealed that the rate of H/D exchange at the α-carbon is approximately 13-fold faster than the rate of racemization (D-serine formation). nih.gov This critical finding implies that the protonation of the carbanionic intermediate by Lys56 on the si-face is significantly more rapid than the protonation by Ser84 on the re-face, which constitutes the stereochemical inversion step. nih.gov This provides a quantitative measure of the partitioning of the key intermediate between returning to the L-enantiomer and proceeding to the D-enantiomer.

Table 2: Partitioning of the Carbanionic Intermediate in Human Serine Racemase
Reaction PathwayFate of IntermediateRelative Flux (%)Key Residue(s)Reference
H/D ExchangeReprotonation on si-face~74%Lys56 nih.gov
RacemizationReprotonation on re-face~5.7%Ser84 nih.gov
β-EliminationElimination of β-hydroxyl group~20%Lys56 (proposed) nih.gov

Serine Palmitoyltransferase (SPT) Reaction Intermediates and Product Formation

Serine Palmitoyltransferase (SPT) is the PLP-dependent enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids. researchgate.netsemanticscholar.org It performs a condensation reaction between L-serine and palmitoyl-CoA to produce 3-ketodihydrosphingosine (3-KDS). researchgate.netnih.gov The use of isotopically labeled serine, including this compound, has been vital for elucidating the kinetics and mechanism of this complex reaction.

The catalytic mechanism proceeds through several key intermediates:

External Aldimine Formation : L-serine displaces an active-site lysine (B10760008) to form an external aldimine with the PLP cofactor. nih.govresearchgate.net

α-Deprotonation : A base abstracts the α-proton from serine, forming a quinonoid intermediate. nih.govresearchgate.net

Claisen-like Condensation : The carbanionic Cα of the intermediate attacks the thioester carbonyl of palmitoyl-CoA. nih.gov

Decarboxylation and Product Release : The resulting intermediate is decarboxylated, and after protonation and transimination, 3-KDS is released. nih.gov

Kinetic studies on SPT from the bacterium Sphingomonas paucimobilis were conducted using various isotopologues of L-serine. When [2-13C]L-serine was used as a substrate, no significant kinetic isotope effect was observed, with a KH/KIsotope value of 0.94 ± 0.12. This suggests that the cleavage of the Cα-H bond is not the rate-limiting step in the catalytic cycle of the bacterial enzyme under the tested conditions. In contrast, a significant isotope effect was seen with [2,3,3-D]L-serine, which has a deuterium (B1214612) label at the C-2 position, indicating that Cα-H bond cleavage does influence the reaction rate.

Table 3: Kinetic Isotope Effects of L-Serine Isotopologues on S. paucimobilis SPT
L-Serine IsotopologueLabel Position(s)KH/KIsotopeImplication
[3,3-D]L-serineC-30.97 ± 0.11C-3 H-bond cleavage is not rate-limiting.
[2,3,3-D]L-serineC-2, C-32.19 ± 0.13C-2 H-bond cleavage is kinetically significant.
[2-13C]L-serineC-20.94 ± 0.12No significant heavy atom isotope effect at C-2.
[1,2,3-13C, 15N]L-serineAll C and N atoms0.87 ± 0.11No significant combined heavy atom isotope effect.

These findings highlight subtle but important differences in the catalytic mechanisms between bacterial and human SPT isoforms and underscore the importance of considering the position and type of isotopic label when studying enzyme kinetics. nih.gov

Investigation of Other Serine-Utilizing Enzymes

Beyond the well-studied examples of SHMT, SR, and SPT, this compound and related isotopologues are valuable for probing the mechanisms of other enzymes that utilize serine or its metabolic product, glycine.

One such example is the Glycine Decarboxylase Complex (GDC) , also known as the glycine cleavage system. This mitochondrial enzyme complex works in concert with SHMT, particularly in photorespiration in plants. oup.comnih.govresearchgate.net Studies in maize and the resurrection plant Chamaegigas intrepidus have used [2-13C]glycine to trace its metabolism. oup.com The detection of serine isotopomers labeled at both C-2 and C-3 via NMR spectroscopy provided direct evidence for the combined action of GDC (which produces a one-carbon unit from glycine's C-2) and SHMT (which combines this unit with another glycine molecule to form serine). oup.com While this uses labeled glycine, it directly informs on the reverse reaction of mitochondrial SHMT and the metabolic network surrounding serine. Tracing studies with L-[2-13C]serine in human cell lines and mice have also been used to demonstrate that the 2-carbon of serine can be converted to glycine and subsequently enter the GCS, producing formate (B1220265) that contributes to the one-carbon pool. mdpi.comnih.gov

Future Directions and Emerging Applications of L Serine 2 13c Research

Advancements in Isotopic Tracing Technologies and Computational Metabolic Modeling

The utility of stable isotopes like L-Serine-2-13C is intrinsically linked to the technologies used for their detection and the computational models that interpret the resulting data. ckisotopes.com The combination of stable isotopes with mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for both targeted and untargeted metabolomics. ckisotopes.com These techniques allow for the effective identification and quantification of metabolites in biological samples by measuring the mass difference of the isotope-labeled metabolite from its endogenous counterpart. ckisotopes.com

Recent advancements are pushing the boundaries of what can be achieved. High-resolution mass spectrometry, for instance, enables more precise measurement of mass isotopomer distributions, which is crucial for accurate flux analysis. nih.gov Furthermore, emerging techniques like hyperpolarization for in vivo MRI imaging are being explored to create metabolic profiles and map alterations due to diseases in real-time. sigmaaldrich.com

Computational modeling is evolving in parallel to these analytical advancements. plos.org Sophisticated models are being developed to analyze the complex datasets generated from 13C labeling experiments. plos.orgtum.de These models can simulate metabolic networks and predict flux distributions, providing a quantitative understanding of cellular metabolism. nih.govplos.org For example, a two-compartment model has been used to analyze 13C mass-isotopomer distributions of metabolites associated with the serine-glycine one-carbon (SGOC) network, allowing for the determination of intercellular metabolic fluxes. nih.gov The integration of experimental data with these powerful computational tools is essential for deciphering the complex interplay of metabolic pathways. plos.org

Table 1: Key Technologies in this compound Research

TechnologyApplication in this compound ResearchKey Advantages
Mass Spectrometry (MS) Quantification of 13C-labeled metabolites and their downstream products. ckisotopes.comHigh sensitivity and specificity for identifying and quantifying labeled compounds. ckisotopes.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Determination of the positional incorporation of 13C within molecules. tum.deProvides detailed structural information about labeled metabolites. tum.de
Hyperpolarized MRI Real-time in vivo imaging of metabolic pathways. sigmaaldrich.comEnables non-invasive, dynamic visualization of metabolism in living organisms. sigmaaldrich.com
Computational Metabolic Modeling Analysis of isotopic labeling data to calculate metabolic fluxes. nih.govplos.orgProvides a quantitative understanding of metabolic network activity and regulation. plos.org

Multi-omics Integration for Holistic Metabolic and Functional Understanding

To gain a comprehensive understanding of how serine metabolism influences cellular function, researchers are increasingly turning to multi-omics approaches. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct a more complete picture of biological systems. researchgate.netbiorxiv.org this compound plays a crucial role in the metabolomics component of these studies, providing dynamic information about metabolic fluxes that complements the static snapshots provided by other omics layers. uva.es

By combining this compound tracing with transcriptomic and proteomic analyses, researchers can connect changes in gene and protein expression to alterations in metabolic pathways. For instance, an integrated analysis of metabolomics and transcriptomics in breast cancer cell lines revealed that increased intracellular serine levels were consistent with the overexpression of genes involved in serine biosynthesis, such as PHGDH and PSPH. uva.es This integrated approach helps to elucidate the regulatory mechanisms that control serine metabolism and its downstream effects.

Expansion of In Vivo this compound Applications and Translational Metabolic Insights

While much of the research using this compound has been conducted in cell culture systems, there is a growing emphasis on expanding its application to in vivo studies in animal models and even humans. sigmaaldrich.comescholarship.org In vivo tracing provides a more physiologically relevant understanding of serine metabolism, as it accounts for the complex interplay between different tissues and organs. annualreviews.org

For example, in vivo this compound tracing can be used to investigate how serine metabolism is altered in various disease states, such as cancer and neurological disorders. escholarship.organnualreviews.org In cancer research, these studies can help to identify metabolic vulnerabilities that can be targeted for therapy. springernature.com Tracing experiments with 13C-labeled glucose in non-small cell lung cancer (NSCLC) models have shown that cancer cells increase their consumption of serine/glycine (B1666218) pathway metabolites to recover from radiotherapy. springernature.com

Translational studies using this compound are also providing valuable insights that could inform clinical practice. For instance, a serine tolerance test, which could potentially utilize labeled serine, may provide a quantitative measure of an individual's serine homeostasis, identifying patients who might be susceptible to certain diseases or responsive to specific therapies. annualreviews.org The ability to trace the metabolic fate of serine in living organisms opens up new avenues for understanding disease pathogenesis and for developing and monitoring the effectiveness of therapeutic interventions. sigmaaldrich.comescholarship.org

Precision Medicine and the Development of Novel Therapies Targeting Serine Metabolism

The detailed understanding of serine metabolism provided by this compound research is paving the way for the development of precision medicine approaches and novel therapies. By identifying the specific metabolic alterations that drive a particular disease, it may be possible to develop targeted therapies that are more effective and have fewer side effects than conventional treatments. mdpi.comfrontiersin.org

In the context of cancer, for example, the serine synthesis pathway is often upregulated to support rapid cell proliferation. mdpi.comfrontiersin.org This has led to the development of inhibitors targeting key enzymes in this pathway, such as phosphoglycerate dehydrogenase (PHGDH). frontiersin.orgnih.gov this compound tracing can be used to assess the efficacy of these inhibitors in blocking serine synthesis and to identify patient populations that are most likely to benefit from such therapies. mdpi.com

Furthermore, research into the role of serine metabolism in other conditions, such as neurological and respiratory diseases, is uncovering new therapeutic opportunities. biorxiv.orgnih.gov For instance, L-serine supplementation has been investigated as a potential treatment for certain neurological conditions, and targeting serine metabolism may hold promise for treating pulmonary fibrosis. nih.govnih.gov As our knowledge of the intricate roles of serine metabolism expands, driven by tools like this compound, so too will the potential for developing innovative and personalized therapies.

Q & A

Q. How is L-Serine-2-13C synthesized, and what analytical methods confirm its purity and isotopic enrichment?

  • Methodological Answer : this compound is typically synthesized via enzymatic or chemical methods, such as serine hydroxymethyltransferase-mediated isotopic incorporation or asymmetric synthesis using 13C-labeled precursors. For purification, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can isolate the compound. Isotopic enrichment is confirmed using nuclear magnetic resonance (NMR) spectroscopy (specifically 13C-NMR) to verify the position of the 13C label, while mass spectrometry (MS) quantifies isotopic purity. Reaction mechanisms and purification steps should align with established organic chemistry protocols, ensuring reproducibility by referencing literature methodologies .

Q. What are the best practices for handling and storing this compound to ensure isotopic stability?

  • Methodological Answer : Store this compound in airtight, light-resistant containers at -20°C to prevent degradation or isotopic exchange. Avoid repeated freeze-thaw cycles. Prior to use, validate stability via NMR or MS to confirm no isotopic scrambling. Lab protocols should include routine purity checks using TLC or HPLC, referencing guidelines for handling labeled compounds in metabolic studies .

Q. What role does this compound play in NMR-based structural studies of proteins?

  • Methodological Answer : In protein NMR, this compound is incorporated into growth media for isotopic labeling during protein expression. The 13C label enables precise tracking of serine residues in 2D/3D NMR experiments (e.g., HSQC, TROSY). Data interpretation requires pulse sequences optimized for 13C detection, with spectral assignments cross-referenced against databases like BMRB. Ensure consistency with literature on isotopic labeling strategies for structural resolution .

Advanced Research Questions

Q. How can researchers design metabolic flux experiments using this compound to trace serine metabolism in cell cultures?

  • Methodological Answer : Design experiments by:
  • Timing : Administer this compound at specific growth phases to capture dynamic flux.
  • Quenching : Rapidly halt metabolism (e.g., cold methanol) to preserve isotopic distribution.
  • Analysis : Use LC-MS or GC-MS to quantify 13C enrichment in downstream metabolites (e.g., glycine, purines). Data integration requires kinetic modeling (e.g., isotopomer spectral analysis) and comparison to unlabeled controls. Validate findings against prior flux studies and address variables like cell type-specific uptake rates .

Q. How should conflicting data from isotopic tracing studies using this compound be resolved?

  • Methodological Answer : Resolve contradictions by:
  • Variable Control : Audit experimental conditions (e.g., isotopic purity, cell culture media composition).
  • Analytical Reproducibility : Replicate results using orthogonal techniques (e.g., NMR vs. MS).
  • Statistical Rigor : Apply multivariate analysis to distinguish technical noise from biological variation.
  • Literature Triangulation : Compare findings with peer-reviewed studies, noting methodological differences (e.g., tracer concentration, incubation time) .

Q. What methodologies optimize the detection of 13C-labeled metabolites in complex biological matrices?

  • Methodological Answer : Optimize detection via:
  • Extraction : Use methanol:water (80:20) for polar metabolites, validated by spike-in recovery tests.
  • Chromatography : Employ hydrophilic interaction liquid chromatography (HILIC) for serine separation.
  • MS Parameters : Set resolution >30,000 (Orbitrap) and monitor m/z shifts specific to 13C.
    Reference protocols for isotopic interference minimization and matrix effect calibration .

Q. How can kinetic isotope effects (KIEs) influence the interpretation of enzymatic assays with this compound?

  • Methodological Answer : KIEs arise from altered bond vibrational energies in 13C-labeled substrates, potentially slowing enzymatic turnover. Mitigate interpretive errors by:
  • Control Experiments : Compare reaction rates with unlabeled serine.
  • Computational Modeling : Use density functional theory (DFT) to predict KIE magnitudes.
  • Data Normalization : Express results as ratios (labeled vs. unlabeled) to account for intrinsic rate differences. Discuss KIEs in the context of prior mechanistic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.